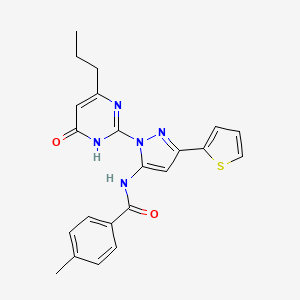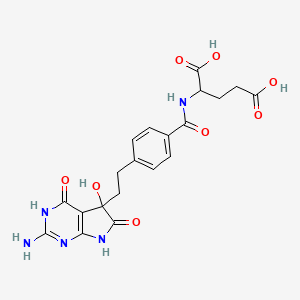
Phenyldi(pyren-1-yl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyldi(pyren-1-yl)phosphine oxide is an organic compound known for its unique electronic properties. It is characterized by the presence of two pyrene groups attached to a phosphine oxide core. This compound is notable for its high electron affinity and large band gap, making it a valuable material in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyldi(pyren-1-yl)phosphine oxide can be synthesized through a multi-step process involving the reaction of pyrene with phosphorus trichloride, followed by oxidation. The reaction typically requires an inert atmosphere and the use of a suitable solvent such as dichloromethane. The final oxidation step can be achieved using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyldi(pyren-1-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to the corresponding phosphine.
Substitution: The pyrene groups can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Phenyldi(pyren-1-yl)phosphine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Phenyldi(pyren-1-yl)phosphine oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of phenyldi(pyren-1-yl)phosphine oxide involves its ability to act as an electron acceptor. This property is attributed to the high electron affinity of the pyrene groups and the phosphine oxide core. The compound facilitates charge transfer processes in organic electronic devices by shifting the Fermi level and enhancing conductivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyldi(pyren-2-yl)phosphine oxide: Similar structure but with pyrene groups attached at different positions.
Bis(pyren-1-yl)phenylphosphine oxide: Another derivative with two pyrene groups and a phenyl group attached to the phosphine oxide core.
Uniqueness
Phenyldi(pyren-1-yl)phosphine oxide is unique due to its high electron affinity and large band gap, which are not commonly found in other similar compounds. These properties make it particularly valuable in enhancing the performance of organic electronic devices .
Propriétés
Formule moléculaire |
C38H23OP |
|---|---|
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
1-[phenyl(pyren-1-yl)phosphoryl]pyrene |
InChI |
InChI=1S/C38H23OP/c39-40(30-10-2-1-3-11-30,33-22-18-28-14-12-24-6-4-8-26-16-20-31(33)37(28)35(24)26)34-23-19-29-15-13-25-7-5-9-27-17-21-32(34)38(29)36(25)27/h1-23H |
Clé InChI |
WMZCREDANYEXRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B14100225.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14100230.png)
![(1S,5R,6R,7R)-6-[(E)-3(S)-hydroxy-1-octenyl]-7-(4-phenyl-benzoyloxy)-2-oxabicyclo[3.3.0]octane-3-one](/img/structure/B14100250.png)
![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B14100257.png)
![3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14100265.png)
![1-(3,4-Dichlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100271.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14100283.png)
![5-(2-hydroxy-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14100291.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100298.png)

![2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14100311.png)
![7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100315.png)

